molecular formula C24H48NO10P B3183224 (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate CAS No. 799812-72-9

(2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate

Cat. No. B3183224
CAS RN: 799812-72-9
M. Wt: 541.6 g/mol
InChI Key: NFRGTPKVKNBLRN-XBVCMHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H50N2O5P . It has a complex structure with multiple functional groups, including azaniumyl, hydroxy, and phosphate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molar refractivity of 232.0±0.3 cm^3, a polar surface area of 126 Å^2, and a molar volume of 804.8±3.0 cm^3 . It also has a density of 1.0±0.1 g/cm^3 and a surface tension of 38.6±3.0 dyne/cm .

properties

IUPAC Name

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20+,21?,22?,23?,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGTPKVKNBLRN-XBVCMHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677066
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799812-72-9
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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